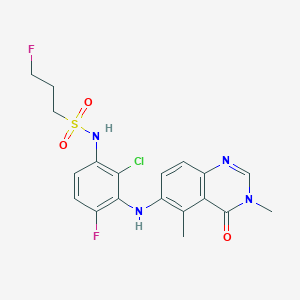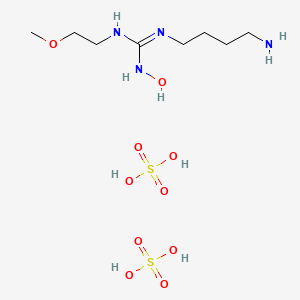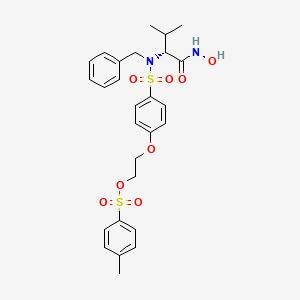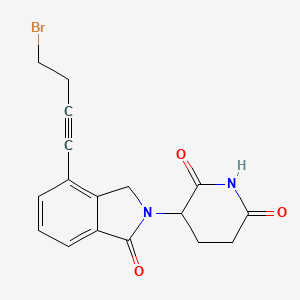
Sniper(abl)-044
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(abl)-044 is a chimeric small molecule designed for targeted protein degradation. It belongs to a class of compounds known as specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-044 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase and another that targets the BCR-ABL protein. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the E3 ligase to the target protein. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the spacer, and the final conjugation to form the chimeric molecule .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands and the spacer, followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Sniper(abl)-044 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the ubiquitination of the target BCR-ABL protein, mediated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase: The compound recruits E3 ubiquitin ligases such as cIAP1 and XIAP.
Proteasome: The ubiquitinated protein is subsequently degraded by the proteasome.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sniper(abl)-044 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL protein in chronic myelogenous leukemia and other cancers.
Drug Development: The compound serves as a model for developing other targeted protein degraders.
Biological Studies: It helps in understanding the mechanisms of protein degradation and the role of ubiquitin-proteasome system in cellular processes .
Wirkmechanismus
Sniper(abl)-044 exerts its effects by inducing the degradation of the BCR-ABL protein through the ubiquitin-proteasome pathway. The compound binds to both the E3 ubiquitin ligase and the BCR-ABL protein, bringing them into close proximity. This facilitates the ubiquitination of the BCR-ABL protein by the E3 ligase, marking it for degradation by the proteasome. The degradation of BCR-ABL protein leads to the inhibition of its oncogenic activity, thereby suppressing cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proteolysis-Targeting Chimeras (PROTACs): Like SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular Glues: These compounds facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitination and degradation .
Uniqueness of Sniper(abl)-044
This compound is unique in its specific targeting of the BCR-ABL protein, making it particularly effective in the treatment of chronic myelogenous leukemia. Its design allows for precise recruitment of E3 ubiquitin ligases, ensuring efficient degradation of the target protein .
Eigenschaften
Molekularformel |
C51H64F3N9O8S |
|---|---|
Molekulargewicht |
1020.2 g/mol |
IUPAC-Name |
3-[2-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1 |
InChI-Schlüssel |
QRGLWQMXPLDUPI-XMNZJGRJSA-N |
Isomerische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC6=CC=CC=C6)N)O)C(F)(F)F |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)


![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
